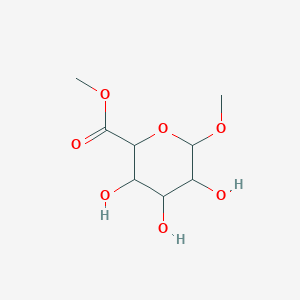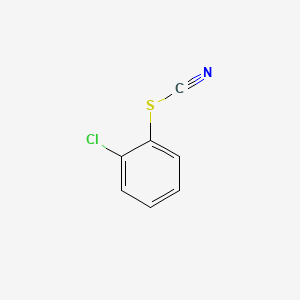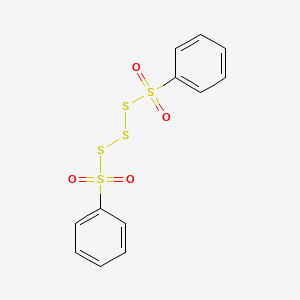![molecular formula C15H12O4 B14737603 5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde CAS No. 3046-82-0](/img/structure/B14737603.png)
5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Methylene disalicylaldehyde: is an organic compound with the molecular formula C₁₅H₁₂O₄ and a molecular weight of 256.2534 g/mol . It is characterized by the presence of two salicylaldehyde units linked by a methylene bridge. This compound is known for its applications in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Methylene disalicylaldehyde typically involves the condensation of salicylaldehyde with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two salicylaldehyde molecules .
Industrial Production Methods: Industrial production methods for 5,5’-Methylene disalicylaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Methylene disalicylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of 5,5’-Methylene disalicylic acid.
Reduction: Formation of 5,5’-Methylene disalicyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5,5’-Methylene disalicylaldehyde is used as a building block in the synthesis of complex organic molecules and coordination compounds. It serves as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers .
Biology: In biological research, 5,5’-Methylene disalicylaldehyde is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving aldehyde groups .
Medicine: Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs .
Industry: In the industrial sector, 5,5’-Methylene disalicylaldehyde is used in the production of polymers, resins, and other materials. Its reactivity and ability to form stable complexes make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5,5’-Methylene disalicylaldehyde involves its ability to form stable complexes with metal ions. This property is exploited in various applications, including catalysis and enzyme inhibition. The compound can interact with metal ions through its aldehyde and hydroxyl groups, forming coordination bonds that stabilize the metal center .
Comparison with Similar Compounds
Salicylaldehyde: A simpler analog with only one aldehyde group.
5,5’-Methylenebis(2-hydroxybenzoic acid): A related compound with carboxylic acid groups instead of aldehyde groups.
4,4’-Methylenebis(2-hydroxybenzaldehyde): A similar compound with a different substitution pattern on the aromatic rings.
Uniqueness: 5,5’-Methylene disalicylaldehyde is unique due to its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions. Its methylene bridge provides structural rigidity, making it a valuable building block in the synthesis of complex molecules and materials .
Properties
CAS No. |
3046-82-0 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
5-[(3-formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C15H12O4/c16-8-12-6-10(1-3-14(12)18)5-11-2-4-15(19)13(7-11)9-17/h1-4,6-9,18-19H,5H2 |
InChI Key |
OWPBOKWFRAIKTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C=O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


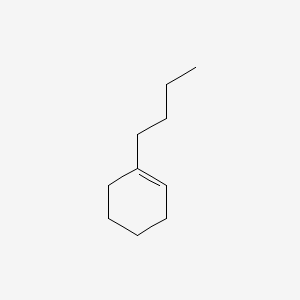
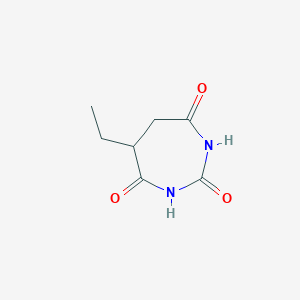
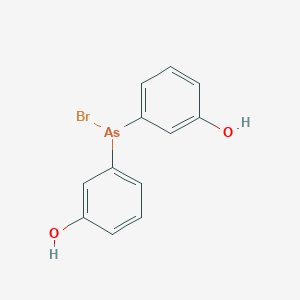
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
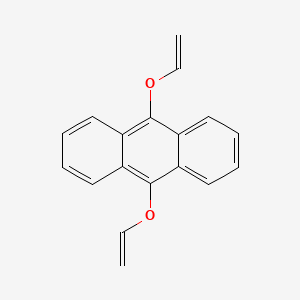

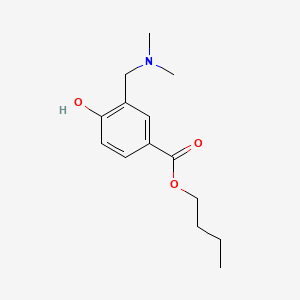

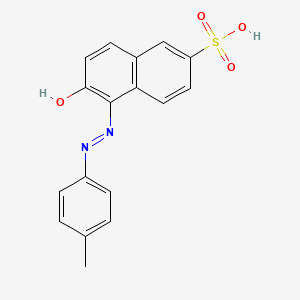
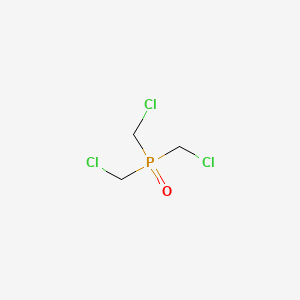
![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
